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Introduction
S-Adenosyl-L-methionine (SAM) is a universal methyl donor essential for the methylation of a

wide array of biomolecules, including proteins, DNA, RNA, and small molecules. This process

is catalyzed by methyltransferase enzymes and plays a critical role in the regulation of

numerous cellular functions such as gene expression, signal transduction, and DNA damage

repair. Dysregulation of methyltransferase activity is implicated in various diseases, including

cancer and neurodegenerative disorders, making these enzymes significant therapeutic

targets.

SAM is commercially available in different salt forms, with S-Adenosyl-L-methionine disulfate

tosylate (SAM tosylate) being a preferred choice for in vitro studies. The tosylate salt provides

enhanced stability compared to other forms like hydrochloride or simple sulfate salts, ensuring

greater reliability and consistency in experimental results. This document provides detailed

application notes and protocols for the effective use of SAM tosylate in in vitro methylation

studies.

Advantages of SAM Tosylate
SAM tosylate offers several advantages for in vitro methylation assays:
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Enhanced Stability: SAM is an inherently unstable molecule, particularly in aqueous

solutions. The tosylate salt form significantly improves its stability, reducing degradation and

ensuring a more consistent concentration of the active methyl donor throughout the course

of an experiment.[1]

High Purity: Commercially available SAM tosylate is typically of high purity (>95%), which is

crucial for accurate and reproducible kinetic studies and inhibitor screening.[2]

Good Solubility: SAM tosylate is readily soluble in aqueous buffers, facilitating its use in a

variety of assay formats.[2]

Storage and Handling of SAM Tosylate
Proper storage and handling are critical to maintain the integrity of SAM tosylate:

Long-term Storage: For long-term storage, SAM tosylate should be stored as a solid at -20°C

under desiccating conditions.[2]

Stock Solutions: Prepare stock solutions in an appropriate buffer (e.g., 10 mM HCl) and store

in small aliquots at -80°C to minimize freeze-thaw cycles.

Working Solutions: Thaw aliquots on ice immediately before use. The stability of SAM in

aqueous solution is pH and temperature-dependent, with degradation increasing at neutral to

alkaline pH and higher temperatures. It is advisable to prepare working solutions fresh for

each experiment.

Data Presentation
Table 1: Stability of SAM Salts

Salt Form Storage Condition
Residual SAM after
6 months

Reference

SAM Tosylate
25°C, 60% Relative

Humidity
93.9% [1]

SAM Phytate
25°C, 60% Relative

Humidity
99.6% [1]
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Table 2: Kinetic Parameters of Various
Methyltransferases with SAM

Methyltransfer
ase

Substrate
Km for SAM
(µM)

kcat (min-1) Reference

SET7/9 FoxO3 peptide 165.4 ± 20.2 32 ± 0.023 [2][3][4]

MLL2 Histone H3 3.17 ± 0.37 Not Reported [5]

PRMT4

(CARM1)
Histone H3 0.21 ± 0.052 Not Reported [5]

G9a
Histone H3 (1-

21) peptide
0.6 ± 0.096 Not Reported [5]

SUV39H2
Histone H3 (1-

21) peptide
1.27 Not Reported [6]

CePRMT5
H4 (1-20)

peptide
Not Reported 32.9 ± 0.8 h-1 [7][8]

TbPRMT7
H4 (1-20)

peptide
1.1 ± 0.2 22.3 ± 0.6 h-1 [7][8]

NcDIM-5
H3 (1-53)

peptide
Not Reported 30 ± 1 [7][8]

GsSDMT Sarcosine 95 ± 18 42 ± 2 [7][8]

Experimental Protocols
Protocol 1: General In Vitro Methyltransferase Activity
Assay (Colorimetric)
This protocol describes a continuous, enzyme-coupled colorimetric assay suitable for

monitoring the activity of any SAM-dependent methyltransferase. The assay measures the

production of S-adenosylhomocysteine (SAH), which is enzymatically converted to hydrogen

peroxide, leading to a color change that can be monitored spectrophotometrically.[3][9]

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4678762/
https://www.researchgate.net/publication/287212198_A_continuous_kinetic_assay_for_protein_and_DNA_methyltransferase_enzymatic_activities
https://pubmed.ncbi.nlm.nih.gov/26675044/
https://www.researchgate.net/figure/Kinetic-Constants-for-Histone-Methyltransferases-S-Adenosyl-L-Methionine-K-m-at-a-Fixed_tbl3_236112363
https://www.researchgate.net/figure/Kinetic-Constants-for-Histone-Methyltransferases-S-Adenosyl-L-Methionine-K-m-at-a-Fixed_tbl3_236112363
https://www.researchgate.net/figure/Kinetic-Constants-for-Histone-Methyltransferases-S-Adenosyl-L-Methionine-K-m-at-a-Fixed_tbl3_236112363
https://www.reactionbiology.com/wp-content/uploads/2023/07/2013_Horiuchi_AssayHistoneMethyltransferases.pdf
https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc02830j
https://pmc.ncbi.nlm.nih.gov/articles/PMC5676521/
https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc02830j
https://pmc.ncbi.nlm.nih.gov/articles/PMC5676521/
https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc02830j
https://pmc.ncbi.nlm.nih.gov/articles/PMC5676521/
https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc02830j
https://pmc.ncbi.nlm.nih.gov/articles/PMC5676521/
https://www.researchgate.net/publication/287212198_A_continuous_kinetic_assay_for_protein_and_DNA_methyltransferase_enzymatic_activities
https://www.usbio.net/kits/S0070-84
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12510913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purified methyltransferase enzyme

Methyl acceptor substrate (e.g., histone, DNA, small molecule)

SAM tosylate

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl₂)

Coupling enzymes (SAH hydrolase, adenine deaminase, xanthine oxidase)

Colorimetric probe (e.g., 3,5-dichloro-2-hydroxybenzenesulfonic acid - DHBS)

96-well microplate

Microplate reader

Procedure:

Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay

buffer, coupling enzymes, and the colorimetric probe.

Add Enzyme and Substrate: To the wells of a 96-well plate, add the purified

methyltransferase and its specific substrate. Include appropriate controls such as no-enzyme

and no-substrate wells.

Initiate Reaction: To start the reaction, add the SAM tosylate solution to each well. The final

concentration of SAM should be optimized for the specific enzyme, typically near its Km

value.

Incubate and Measure: Immediately place the plate in a microplate reader pre-set to the

appropriate temperature (e.g., 37°C). Measure the absorbance at the recommended

wavelength (e.g., 510 nm for DHBS) at regular intervals for a set period (e.g., 30-60

minutes).

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance

versus time plot. The rate of color formation is proportional to the methyltransferase activity.
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Protocol 2: In Vitro Histone Methyltransferase (HMT)
Assay (Radioactive)
This protocol details a classic and highly sensitive method for measuring HMT activity using a

radioactive methyl donor.

Materials:

Purified histone methyltransferase (HMT)

Histone substrate (e.g., core histones, histone peptides, or nucleosomes)

[³H]-SAM (tritiated S-adenosylmethionine)

HMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

SDS-PAGE loading buffer

SDS-PAGE gels

Scintillation vials and cocktail

Filter paper (e.g., P81 phosphocellulose paper)

Wash Buffer (e.g., 0.1 M sodium carbonate, pH 9.0)

Procedure:

Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the HMT assay buffer, the

histone substrate, and the purified HMT enzyme.

Reaction Initiation: Start the reaction by adding [³H]-SAM. The final concentration should be

optimized based on the enzyme's Km for SAM.

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g.,

30°C) for a specific time (e.g., 30-60 minutes).
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Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at

95°C for 5 minutes.

Detection of Methylation:

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. After

electrophoresis, treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray

film to visualize the radiolabeled methylated histones.

Filter Paper Binding Assay: Spot a portion of the reaction mixture onto P81

phosphocellulose filter paper. Wash the filter paper several times with the wash buffer to

remove unincorporated [³H]-SAM. Place the dried filter paper in a scintillation vial with a

scintillation cocktail and measure the radioactivity using a scintillation counter. The counts

per minute (CPM) are proportional to the HMT activity.

Protocol 3: In Vitro DNA Methyltransferase (DNMT)
Assay (ELISA-based)
This protocol describes a non-radioactive, high-throughput method for measuring DNMT

activity using an ELISA-based format.

Materials:

Purified DNA methyltransferase (DNMT)

DNA substrate (e.g., a synthetic oligonucleotide containing CpG sites) coated on a 96-well

plate

SAM tosylate

DNMT Assay Buffer (e.g., 20 mM HEPES, pH 7.2, 50 mM KCl, 1 mM EDTA, 1 mM DTT)

Primary antibody specific for 5-methylcytosine (5-mC)

Secondary antibody conjugated to an enzyme (e.g., HRP)

Substrate for the secondary antibody's enzyme (e.g., TMB for HRP)
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Stop solution (e.g., 2 M H₂SO₄)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

96-well plate reader

Procedure:

Enzyme Reaction: To the DNA-coated wells, add the DNMT assay buffer, purified DNMT,

and SAM tosylate. Include appropriate controls.

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA methylation.

Washing: Wash the wells multiple times with the wash buffer to remove the enzyme and

other reaction components.

Antibody Incubation: Add the primary anti-5-mC antibody to each well and incubate at room

temperature for 1 hour.

Washing: Wash the wells again with the wash buffer.

Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and

incubate at room temperature for 1 hour.

Washing: Wash the wells thoroughly with the wash buffer.

Detection: Add the enzyme substrate and incubate until a color develops. Stop the reaction

with the stop solution.

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for

TMB). The absorbance is proportional to the amount of methylated DNA, and thus to the

DNMT activity.

Visualizations
Experimental Workflow for a Generic In Vitro
Methyltransferase Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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